molecular formula C22H27N5O B11968978 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11968978
M. Wt: 377.5 g/mol
InChI Key: MXVXICFKAZCHGN-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the pyrido[1,2-a]benzimidazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves the inhibition of phosphoinositide 3-kinase β (PI3Kβ). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert antithrombotic effects, making it a potential candidate for treating thrombotic diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structure, which allows it to selectively inhibit PI3Kβ. This selectivity makes it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H27N5O/c1-3-17-16(2)18(15-23)22-25-19-7-4-5-8-20(19)27(22)21(17)24-9-6-10-26-11-13-28-14-12-26/h4-5,7-8,24H,3,6,9-14H2,1-2H3

InChI Key

MXVXICFKAZCHGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4

Origin of Product

United States

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